molecular formula C19H17N3O4S B11779763 Methyl 2-(2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate

Methyl 2-(2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate

Cat. No.: B11779763
M. Wt: 383.4 g/mol
InChI Key: VJDHOFXCJJBYEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound featuring a benzoate ester linked to an oxadiazole ring through a thioacetamido bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by reacting m-tolyl hydrazine with carbon disulfide and potassium hydroxide, followed by cyclization with an appropriate acid chloride.

    Thioacetamido Linkage: The oxadiazole derivative is then reacted with chloroacetic acid to introduce the thioacetamido linkage.

    Esterification: Finally, the benzoic acid derivative is esterified with methanol in the presence of a strong acid catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group on the oxadiazole ring can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The ester group can undergo nucleophilic substitution reactions with amines or alcohols to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, alcohols, in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Amides, other esters.

Scientific Research Applications

Methyl 2-(2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving sulfur-containing compounds.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 2-(2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The thioether linkage may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate
  • Ethyl 2-(2-((5-((4-methyl-3-nitrobenzamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Uniqueness

Methyl 2-(2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate is unique due to the presence of the oxadiazole ring, which imparts specific electronic properties and reactivity. This makes it distinct from similar compounds that may contain different heterocyclic rings or functional groups.

Properties

Molecular Formula

C19H17N3O4S

Molecular Weight

383.4 g/mol

IUPAC Name

methyl 2-[[2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C19H17N3O4S/c1-12-6-5-7-13(10-12)17-21-22-19(26-17)27-11-16(23)20-15-9-4-3-8-14(15)18(24)25-2/h3-10H,11H2,1-2H3,(H,20,23)

InChI Key

VJDHOFXCJJBYEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(O2)SCC(=O)NC3=CC=CC=C3C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.